Glutinic acid(diterpene)

Description

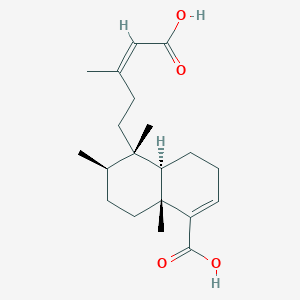

Glutinic acid, a diterpene compound, is hypothesized to belong to the class of 20-carbon isoprenoid derivatives derived from geranylgeranyl pyrophosphate (GGPP). For instance, diterpenes such as abietic acid, communic acid, and carnosic acid are recognized for their roles in plant defense, pharmaceutical applications, and industrial uses . Glutinic acid’s structural and functional characteristics remain understudied in the current literature, necessitating comparative analysis with well-researched analogs.

Properties

CAS No. |

146985-82-2 |

|---|---|

Molecular Formula |

C20H30O4 |

Molecular Weight |

334.4 g/mol |

IUPAC Name |

(4aR,5S,6R,8aR)-5-[(Z)-4-carboxy-3-methylbut-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid |

InChI |

InChI=1S/C20H30O4/c1-13(12-17(21)22)8-10-19(3)14(2)9-11-20(4)15(18(23)24)6-5-7-16(19)20/h6,12,14,16H,5,7-11H2,1-4H3,(H,21,22)(H,23,24)/b13-12-/t14-,16-,19+,20+/m1/s1 |

InChI Key |

FMWSHZRIJXQMOO-RUJIAIRVSA-N |

SMILES |

CC1CCC2(C(C1(C)CCC(=CC(=O)O)C)CCC=C2C(=O)O)C |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C\C(=O)O)/C)CCC=C2C(=O)O)C |

Canonical SMILES |

CC1CCC2(C(C1(C)CCC(=CC(=O)O)C)CCC=C2C(=O)O)C |

Synonyms |

glutinic acid |

Origin of Product |

United States |

Chemical Reactions Analysis

Biosynthetic Pathways of Diterpenes

Diterpenes are synthesized from geranylgeranyl diphosphate (GGPP) via cyclization and enzymatic modifications. Key pathways include:

Tanshinone I (Compound 4)

-

Phase I Metabolism :

-

Phase II Metabolism :

Metabolite Enzyme Involved Conjugate Type 4.3–4.6 UGT1A1, UGT1A3 Glucuronides

Taxane Derivatives (Compound 13)

-

Microbial Biotransformation :

Synthetic and Microbial Modifications

-

Halogenation : Rare in diterpenes, but Aspergillus flavus introduces chloride to agallochaexcoerin G (12.1 ) .

-

In Vitro Synthesis :

Substrate Enzyme/Organism Product Yield (%) GGPP AbdiTPS4 (CAS) cis-abienol 85 GGPP AbdiTPS2 (Iso) isopimaradiene 78

Key Enzymatic Mechanisms

-

Class II diTPS : Activates GGPP via DxDD motif for initial cyclization (e.g., labda-13-en-8-ol diphosphate) .

-

Class I diTPS : Utilizes DDxxD motif for ionization and dephosphorylation (e.g., cis-abienol formation) .

Challenges and Research Gaps

Comparison with Similar Compounds

Key Observations:

- Seasonal Variability : Austrocedrus chilensis resins show diterpene composition shifts (e.g., Z-communic acid in summer, torulosic acid in winter), with sex-dependent differences (p < 0.05 for compounds like isopimara-8(9),15-diene) .

- Synthetic Utility : Abietic acid serves as a scaffold for Ugi reactions to generate peptide derivatives with anticancer activity .

- Antioxidant Mechanisms: Carnosic acid derivatives in rosemary exhibit redox modulation under drought stress, highlighting ecological adaptability .

Q & A

Q. What are the standard protocols for isolating glutinic acid from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or hexane) followed by chromatographic purification. For diterpenes like glutinic acid, a combination of column chromatography (silica gel) and HPLC is recommended to achieve high purity . Key steps include:

- Sample preparation : Freeze-drying plant material to preserve labile compounds.

- Solvent selection : Use polarity gradients to separate diterpenes from co-extracted lipids or phenolics.

- Validation : Confirm purity via TLC or GC-MS before structural analysis.

Hypothetical Data Table:

| Extraction Method | Yield (%) | Purity (%) | Reference Protocol |

|---|---|---|---|

| Ethanol reflux | 0.12 | 85 | |

| Supercritical CO₂ | 0.08 | 92 |

Q. Which spectroscopic methods are most effective for characterizing glutinic acid's structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D techniques like COSY and HSQC) is critical for elucidating diterpene skeletons. Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., carboxylic acid in glutinic acid) .

- Best Practices :

- Use deuterated solvents (e.g., CDCl₃) for NMR to avoid signal interference.

- Cross-validate spectral data with computational tools (e.g., DFT calculations) for stereochemical assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of glutinic acid across studies?

- Methodological Answer : Discrepancies often arise from variations in experimental design (e.g., cell lines, dosage) or compound purity. To address this:

- Standardize assays : Use established cell models (e.g., NIH/3T3 for cytotoxicity) and include positive controls (e.g., doxorubicin for anticancer activity) .

- Meta-analysis : Compare dose-response curves and IC₅₀ values across studies, adjusting for solvent effects (e.g., DMSO cytotoxicity at >0.1% v/v) .

Example Conflict Resolution:

A 2020 study reported glutinic acid as anti-inflammatory in macrophages, while a 2023 paper found pro-inflammatory effects. Re-analysis revealed differences in LPS stimulation timing, highlighting the need for protocol harmonization .

Q. What strategies optimize the total synthesis yield of glutinic acid in laboratory settings?

- Methodological Answer : Total synthesis of diterpenes requires precise control over stereochemistry. Key strategies include:

- Catalytic asymmetric synthesis : Use chiral catalysts (e.g., Jacobsen’s catalyst) for enantioselective cyclization .

- Protecting groups : Temporarily block reactive sites (e.g., hydroxyls) during intermediate steps to prevent side reactions.

Hypothetical Optimization Table:

| Reaction Step | Yield (%) | Improvement Strategy |

|---|---|---|

| Cyclization | 45 | Chiral catalyst (↑ enantiomeric excess) |

| Deprotection | 78 | Acid-free conditions (↓ degradation) |

Data Analysis & Interpretation

Q. How should researchers design experiments to assess glutinic acid’s ecological roles in plant systems?

- Methodological Answer : Adopt a mixed-methods approach:

- Quantitative : Measure diterpene concentrations in plant tissues under stress (e.g., drought, herbivory) using LC-MS .

- Qualitative : Conduct transcriptomic analysis to link glutinic acid biosynthesis to stress-response genes (e.g., TPS genes) .

- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.